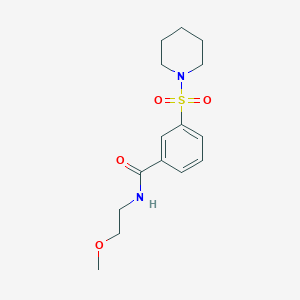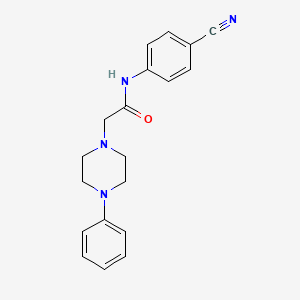![molecular formula C14H17FN2O5S B5110417 N-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]glycine](/img/structure/B5110417.png)
N-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]glycine, also known as NFPS, is a selective inhibitor of the glutamate transporter subtype 1 (GLT-1). GLT-1 is responsible for the majority of glutamate uptake in the brain, and its dysfunction has been implicated in various neurological disorders such as Alzheimer's disease, epilepsy, and stroke. NFPS has been extensively studied for its potential therapeutic applications in these disorders.
作用機序
N-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]glycine selectively inhibits GLT-1, the major glutamate transporter in the brain. This leads to an increase in extracellular glutamate levels, which can activate various glutamate receptors and modulate synaptic transmission. N-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]glycine has been shown to increase the activity of NMDA receptors, which are involved in learning and memory.
Biochemical and Physiological Effects:
N-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]glycine has been shown to increase glutamate uptake in the brain, which can protect against excitotoxicity and improve cognitive function. It has also been shown to have neuroprotective effects in animal models of stroke and epilepsy. N-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]glycine has been shown to increase the activity of NMDA receptors, which are involved in learning and memory.
実験室実験の利点と制限
One advantage of N-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]glycine is its selectivity for GLT-1, which allows for specific modulation of glutamate transport in the brain. However, N-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]glycine has limited solubility in water, which can make it difficult to work with in lab experiments.
将来の方向性
For research on N-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]glycine include exploring its potential therapeutic applications in various neurological disorders, such as Alzheimer's disease, epilepsy, and stroke. Additionally, further studies are needed to elucidate the precise mechanisms of action of N-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]glycine and its effects on synaptic transmission and plasticity. Finally, the development of more soluble analogs of N-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]glycine may improve its utility in lab experiments and clinical applications.
合成法
N-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]glycine can be synthesized through a multi-step process involving the reaction of 4-fluoro-3-nitrobenzoic acid with piperidine to form the corresponding nitroso compound. This compound is then reacted with sodium sulfite to form the sulfonyl compound, which is finally coupled with glycine to form N-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]glycine.
科学的研究の応用
N-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]glycine has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to increase glutamate uptake in the brain, which can protect against excitotoxicity and improve cognitive function. N-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]glycine has also been shown to have neuroprotective effects in animal models of stroke and epilepsy.
特性
IUPAC Name |
2-[(4-fluoro-3-piperidin-1-ylsulfonylbenzoyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O5S/c15-11-5-4-10(14(20)16-9-13(18)19)8-12(11)23(21,22)17-6-2-1-3-7-17/h4-5,8H,1-3,6-7,9H2,(H,16,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBWZVWZUPXCAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NCC(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Fluoro-3-piperidin-1-ylsulfonylbenzoyl)amino]acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~2~-(2,5-dimethoxyphenyl)-N~1~-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5110344.png)

![1-{2-[3-(3-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B5110362.png)
![1-(4-chlorophenyl)-4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]piperazine](/img/structure/B5110370.png)
![N-(2,5-dichlorophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B5110376.png)

![3,5-di-tert-butyl-1'H,3'H,4H-spiro[cyclohexa-2,5-diene-1,2'-perimidin]-4-one](/img/structure/B5110389.png)


![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(3-chloro-4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5110396.png)
![N-benzyl-3-[(3,4-dichlorophenyl)sulfonyl]benzenesulfonamide](/img/structure/B5110406.png)

